2-Butoxy-3-iodopyridin-4-amine
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Overview
Description
2-Butoxy-3-iodopyridin-4-amine is an organic compound with the molecular formula C9H13IN2O and a molecular weight of 292.12 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both butoxy and iodopyridinyl groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Butoxy-3-iodopyridin-4-amine may involve large-scale Suzuki–Miyaura coupling reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, forming 2-butoxy-4-aminopyridine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-Butoxy-4-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-3-iodopyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-3-iodopyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the butoxy group allows the compound to participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks the butoxy group.
2-Chloro-3-iodopyridin-4-amine: Similar but contains a chlorine atom instead of a butoxy group.
Uniqueness
2-Butoxy-3-iodopyridin-4-amine is unique due to the presence of both the butoxy and iodopyridinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
868997-85-7 |
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Molecular Formula |
C9H13IN2O |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
2-butoxy-3-iodopyridin-4-amine |
InChI |
InChI=1S/C9H13IN2O/c1-2-3-6-13-9-8(10)7(11)4-5-12-9/h4-5H,2-3,6H2,1H3,(H2,11,12) |
InChI Key |
OKIQTIPKENIQNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=CC(=C1I)N |
Origin of Product |
United States |
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